NVS-PAK1-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

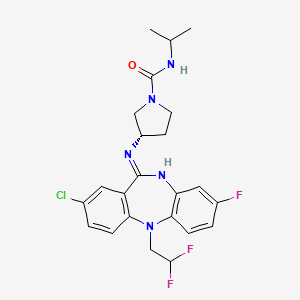

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINGHOPGNMYCAB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVS-PAK1-1

For Researchers, Scientists, and Drug Development Professionals

NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in a variety of cellular processes and disease states, including cancer and neurodevelopmental disorders.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a novel site on the PAK1 kinase domain that is distinct from the ATP-binding pocket.[2][4] This binding event induces a "DFG-out" conformation, which is incompatible with ATP binding, thereby indirectly competing with ATP and preventing the kinase from phosphorylating its substrates.[1] This allosteric mechanism of inhibition is a key contributor to the compound's remarkable selectivity for PAK1.[2]

The inhibitor was discovered through a fragment-based screening approach and optimized from a dibenzodiazepine hit.[4] Its unique binding mode, underneath the Cα-helix of the kinase, is uncommon for kinase inhibitors and is analogous to the allosteric inhibition observed with MEK1/2 and EGFR inhibitors.[2]

Biochemical Potency and Selectivity

This compound demonstrates exceptional potency for PAK1 and a high degree of selectivity against other kinases, including the closely related PAK2.[1][5][6][7] This selectivity is crucial for its utility as a chemical probe to dissect the specific functions of PAK1.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Parameter | Value (nM) |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 |

| PAK1 | KINOMEscan | Kd | 7 |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 |

| PAK2 | KINOMEscan | Kd | 400 |

The selectivity for PAK1 over PAK2 is over 54-fold in terms of IC50 values.[1] When screened against a panel of 442 kinases at a concentration of 10 µM, this compound exhibited a selectivity score (S10) of 0.003, indicating exquisite selectivity.[1] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[1]

Cellular Activity and Downstream Signaling

In cellular contexts, this compound effectively inhibits PAK1 autophosphorylation at Serine 144.[1] The recommended concentration for selective PAK1 inhibition in cells is approximately 0.25 µM, while concentrations around 2.5 µM can inhibit both PAK1 and PAK2.[1]

PAK1 is a central component of several signaling pathways that regulate cell proliferation, migration, and survival.[1][4] this compound has been shown to modulate these pathways, most notably by inhibiting the phosphorylation of the downstream substrate MEK1 at Serine 289.[1][5][6] However, this inhibition of MEK1 phosphorylation is more pronounced at concentrations that also inhibit PAK2 (6-20 µM).[1][5][6]

The antitumor effects of this compound have been demonstrated in various cancer cell lines. For instance, in Su86.86 pancreatic duct carcinoma cells, it inhibits proliferation with an IC50 of 2 µM, an effect attributed to the inhibition of both PAK1 and partial inhibition of PAK2.[1] When PAK2 is downregulated using shRNA in these cells, the IC50 for growth inhibition by this compound is significantly lower, at 0.21 µM.[1] Similarly, in murine and human Merlin-deficient schwannoma cell lines (MS02 and HEI-193), this compound reduced proliferation with IC50 values of 4.7 µM and 6.2 µM, respectively.[3][8] In cutaneous squamous cell carcinoma (SCC) cell lines, this compound also slowed the rate of proliferation.[9]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) |

| Su86.86 | Proliferation | IC50 | 2 |

| Su86.86 (PAK2 shRNA) | Proliferation | IC50 | 0.21 |

| MS02 | Proliferation | IC50 | 4.7 |

| HEI-193 | Proliferation | IC50 | 6.2 |

| MCF7 | Proliferation | EC50 | 11.8 |

| OVCAR3 | Proliferation | EC50 | 8.9 |

The following diagram illustrates the primary mechanism of action of this compound.

Experimental Protocols

This assay measures the inhibition of PAK1 kinase activity.[5]

-

Plate Preparation : 50 nL of this compound solution in 90% DMSO is added to a 384-well microtiter plate. An 8-point dose response is typically performed.

-

Enzyme Incubation : 4.5 µL of the PAK1 enzyme solution is added to each well. The plate is then pre-incubated at 30°C for 60 minutes.

-

Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.

-

Reaction Incubation : The plate is incubated for 60 minutes at 30°C.

-

Reaction Termination : 16 µL of a stop solution is added to each well to terminate the reaction.

-

Data Acquisition : The plate is transferred to a Caliper LC3000 workstation for reading. Product formation is quantified using a microfluidic mobility shift assay.

-

Data Analysis : IC50 values are determined from the percent inhibition at different compound concentrations using non-linear regression analysis.

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

-

Assay Principle : The test compound (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured.

-

Procedure : this compound is screened at a fixed concentration (e.g., 10 µM) against a panel of 442 kinases.

-

Data Analysis : The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) is calculated to quantify the overall selectivity.

This assay is used to measure the effect of this compound on cell viability and proliferation.[8]

-

Cell Seeding : Cells (e.g., MS02, HEI-193) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment : The following day, cells are treated with a range of concentrations of this compound.

-

Incubation : Cells are incubated for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement : The CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis : The luminescent signal is read using a plate reader. IC50 values are calculated by performing a non-linear regression fit of the normalized response versus the inhibitor concentration.

The following diagram outlines a general workflow for evaluating a kinase inhibitor like this compound.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PAK1 is effective against cutaneous squamous cell carcinoma in a syngenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

NVS-PAK1-1: A Selective Allosteric Inhibitor of PAK1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] As a key downstream effector of the Rho GTPases Cdc42 and Rac1, PAK1 is implicated in various signaling pathways, including the MAPK, PI3K/AKT, and WNT pathways.[1][3] Its overexpression and hyperactivity have been linked to the pathogenesis of numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2] NVS-PAK1-1 is a potent and highly selective, allosteric inhibitor of PAK1 that has emerged as a critical chemical probe for elucidating the biological functions of this kinase.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its interaction with the PAK1 signaling pathway.

Biochemical Profile and Selectivity

This compound distinguishes itself through its remarkable potency and selectivity for PAK1.[6] It is an allosteric inhibitor, binding to a novel site adjacent to the ATP-binding pocket, which induces a DFG-out conformation, thereby indirectly competing with ATP binding.[1][7] This unique mechanism of action contributes to its exceptional selectivity across the kinome.[7][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical assays, with the key data summarized in the table below.

| Target | Assay Type | Parameter | Value (nM) |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5[1][4][5] |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6[1] |

| PAK1 | KINOMEscan | Kd | 7[1][4][6] |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270[1] |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720[1] |

| PAK2 | KINOMEscan | Kd | 400[4][9] |

This compound demonstrates over 50-fold selectivity for PAK1 over its closest family member, PAK2.[1] A comprehensive screen against a panel of 442 kinases at a concentration of 10 µM revealed an outstanding selectivity score (S10) of 0.003, underscoring its specificity.[1][6] Furthermore, this compound shows no significant cross-reactivity against a panel of proteases, receptors, and bromodomains.[1]

Cellular Activity

In cellular contexts, this compound effectively inhibits PAK1 function, leading to downstream consequences on cell signaling and proliferation.

Inhibition of Autophosphorylation and Downstream Signaling

This compound potently blocks the autophosphorylation of PAK1 at Serine 144.[1] In the pancreatic ductal carcinoma cell line Su86.86, which expresses high levels of both PAK1 and PAK2, this compound inhibits PAK1 autophosphorylation at a concentration of 0.25 µM.[1] Inhibition of the downstream substrate MEK1 at Serine 289 is observed at higher concentrations (6-20 µM), where both PAK1 and PAK2 are inhibited.[1][9]

Antiproliferative Effects

The antiproliferative effects of this compound have been demonstrated in various cancer cell lines.

| Cell Line | Condition | IC50 (µM) |

| Su86.86 (pancreatic) | - | 2[1] |

| Su86.86 (pancreatic) | shPAK2 | 0.21[1] |

| MS02 (murine schwannoma) | - | 4.7[10][11] |

| HEI-193 (human schwannoma) | - | 6.2[10][11] |

The increased potency in Su86.86 cells with PAK2 knockdown further highlights the selectivity of this compound for PAK1-dependent proliferation.[1]

PAK1 Signaling Pathway and Inhibition by this compound

PAK1 acts as a central node in numerous signaling cascades. The following diagram illustrates a simplified overview of the PAK1 signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (Caliper Assay)

This assay quantifies the inhibitory activity of this compound on PAK1 kinase activity.[4][9]

Workflow Diagram:

Methodology:

-

Compound Preparation: Prepare an 8-point, 3-fold serial dilution of this compound in 90% DMSO.

-

Assay Plating: Dispense 50 nL of the compound solutions into a 384-well microtiter plate.

-

Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 16 µL of stop solution to each well.

-

Data Acquisition: Measure product formation using a Caliper LC3000 workstation, which utilizes a microfluidic mobility shift assay.

-

Data Analysis: Derive IC50 values from the percent inhibition at different compound concentrations using non-linear regression analysis.[1][12]

Cellular Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit PAK1 autophosphorylation in a cellular context.[1]

Methodology:

-

Cell Culture and Seeding: Culture Su86.86 pancreatic cancer cells and seed them in 6-well plates at a density of 500,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in growth media. Replace the existing media with the compound-containing media.

-

Incubation: Incubate the cells for the desired time period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PAK1 (S144) and total PAK1.

-

Detection and Analysis: Use an appropriate detection method (e.g., chemiluminescence) to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of autophosphorylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.[11]

Methodology:

-

Cell Seeding: Seed cells (e.g., MS02, HEI-193) in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: Normalize the results to untreated controls and calculate IC50 values using a non-linear regression model.[11]

In Vivo Studies and Limitations

While this compound is a powerful tool for in vitro and cell-based studies, its application in vivo is limited by its poor metabolic stability.[6][9] It has a short half-life in rat liver microsomes (t1/2 = 3.5 minutes), which necessitates co-administration with a pharmacokinetic inhibitor, such as 1-aminobenzotriazole (1-ABT), to achieve sustained plasma concentrations in animal models.[9][11]

Conclusion

This compound is an invaluable chemical probe characterized by its high potency and exceptional selectivity for PAK1. Its allosteric mechanism of action provides a distinct advantage in achieving kinome-wide specificity. The detailed biochemical and cellular data, along with the provided experimental protocols, furnish researchers with the necessary information to effectively utilize this compound in their investigations into the multifaceted roles of PAK1 in health and disease. While its pharmacokinetic properties present challenges for in vivo applications, its utility in dissecting PAK1-specific signaling pathways in vitro and in cellular models remains unparalleled. The continued study of this compound and the development of next-generation inhibitors will undoubtedly advance our understanding of PAK1 biology and its potential as a therapeutic target.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AID 1224916 - this compound, a potent allosteric inhibitor of PAK1, IC50 for phoshorylated PAK1 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Allosteric Inhibition of PAK1 by NVS-PAK1-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent and selective allosteric inhibitor, NVS-PAK1-1, and its interaction with p21-activated kinase 1 (PAK1). PAK1 is a crucial node in numerous signaling pathways implicated in cell proliferation, survival, and motility, making it a compelling target in oncology and other therapeutic areas.[1][2][3] this compound represents a significant tool for dissecting PAK1 signaling and a promising starting point for the development of novel therapeutics.[4][5][6]

Core Concepts: PAK1 Signaling and Allosteric Inhibition

PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][2] Its activation triggers a cascade of phosphorylation events that influence a wide array of cellular processes, including cytoskeletal dynamics, cell cycle progression, and apoptosis.[7][8][9] Dysregulation of the PAK1 signaling pathway is a common feature in various cancers, often associated with increased tumor growth and metastasis.[1]

This compound is distinguished by its allosteric mechanism of inhibition.[4][5][10] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site.[4][5] This interaction induces a conformational change in the kinase domain that indirectly prevents ATP binding, leading to the inhibition of its catalytic activity.[3] This mode of action is the basis for the remarkable selectivity of this compound for PAK1 over other kinases, including the closely related PAK2.[3][4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Notes |

| IC50 (PAK1, dephosphorylated) | 5 nM | Caliper Assay | In vitro kinase activity assay.[3][10][11] |

| IC50 (PAK1, phosphorylated) | 6 nM | Caliper Assay | In vitro kinase activity assay.[3] |

| Kd (PAK1) | 7 nM | KINOMEscan | DiscoverX binding assay.[3][11][12] |

| IC50 (PAK2, dephosphorylated) | 270 nM | Caliper Assay | Demonstrates >50-fold selectivity for PAK1.[3] |

| IC50 (PAK2, phosphorylated) | 720 nM | Caliper Assay | Demonstrates >100-fold selectivity for PAK1.[3] |

| Kd (PAK2) | 400 nM | KINOMEscan | Demonstrates significant selectivity in binding.[11][12] |

Table 1: Biochemical Potency and Selectivity of this compound

| Cell Line | Parameter | Value | Assay | Notes |

| SU86.86 (Pancreatic Cancer) | Proliferation IC50 | 2 µM | Cell Proliferation Assay | Inhibition of proliferation after 5 days of treatment.[3] |

| SU86.86 (with shPAK2) | Proliferation IC50 | 0.21 µM | Cell Proliferation Assay | Increased sensitivity with PAK2 knockdown.[3][12] |

| MS02 (Schwannoma) | Proliferation IC50 | 4.7 µM | 72-hour Proliferation Assay | [13][14] |

| HEI-193 (Schwannoma) | Proliferation IC50 | 6.2 µM | 72-hour Proliferation Assay | [13][14] |

| MCF7 (Breast Cancer) | Proliferation EC50 | 11.8 µM | MTT Assay | [5] |

| OVCAR3 (Ovarian Cancer) | Proliferation EC50 | 8.9 µM | MTT Assay | [5] |

| SU86.86 | MEK1 (S289) Phosphorylation Inhibition | 6-20 µM | Western Blot | Higher concentrations are required to inhibit downstream signaling.[3][12] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Biochemical Kinase Activity (Caliper Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PAK1 in vitro.

Materials:

-

Recombinant human PAK1 (phosphorylated or dephosphorylated)

-

This compound (and other test compounds)

-

Peptide substrate (e.g., a fluorescently labeled peptide containing a PAK1 phosphorylation motif)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution

-

384-well microtiter plates

-

Caliper Life Sciences microfluidic mobility shift assay platform

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense 50 nL of the compound dilutions into the wells of a 384-well plate.

-

Add 4.5 µL of the PAK1 enzyme solution in kinase buffer to each well.

-

Incubate the plate at 30°C for 60 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 4.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding 16 µL of stop solution.

-

Analyze the plate on a Caliper LC3000 workstation. The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Kinase Binding Affinity (KINOMEscan™)

The KINOMEscan™ platform from DiscoverX is a competition binding assay used to determine the binding affinity (Kd) of a compound to a large panel of kinases.

Principle: The assay involves a test compound, a DNA-tagged kinase, and an immobilized, non-selective, ATP-competitive ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. The test compound competes with the immobilized ligand for binding to the kinase. A lower amount of bound kinase indicates stronger binding of the test compound.

Procedure (General Overview):

-

This compound is incubated with a panel of 442 different kinases, each tagged with a unique DNA identifier.

-

The kinase-inhibitor mixtures are then applied to a solid support matrix coupled with a broad-spectrum kinase inhibitor.

-

Kinases that are not bound to this compound will bind to the immobilized inhibitor.

-

Unbound components are washed away.

-

The amount of each kinase remaining on the solid support is quantified by qPCR using the unique DNA tags.

-

The results are used to calculate the dissociation constant (Kd) for this compound against each kinase in the panel.[3][4]

Cellular Proliferation Assay (SU86.86)

This assay assesses the effect of this compound on the growth of cancer cells in culture.

Materials:

-

SU86.86 pancreatic cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed SU86.86 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.[3] A similar protocol using the Cell Counting Kit-8 (CCK-8) can also be employed, where absorbance is measured at 450 nm.[15]

Cellular Target Engagement (MEK1 Phosphorylation Assay)

This western blot-based assay determines the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate, MEK1, in a cellular context.

Materials:

-

SU86.86 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and western blot transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-MEK1 (Ser289), anti-total MEK1, and an antibody for a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed SU86.86 cells in 6-well plates and grow to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MEK1 (Ser289) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total MEK1 and the loading control to ensure equal protein loading.[3][16]

Visualizing the Molecular Landscape

Diagrams are indispensable for illustrating the complex biological processes and experimental designs discussed in this guide.

Figure 1: Simplified PAK1 Signaling Pathway.

Figure 2: Mechanism of Allosteric Inhibition by this compound.

Figure 3: Key Experimental Workflow for this compound Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijbs.com [ijbs.com]

- 16. sdbri.org [sdbri.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to NVS-PAK1-1's Role in PAK1 Signaling Pathways

Abstract

P21-activated kinase 1 (PAK1) is a critical node in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2][3] Its dysregulation is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[3][4] this compound is a potent and highly selective allosteric inhibitor of PAK1 that has emerged as a crucial chemical probe for dissecting PAK1's complex biology.[1][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on PAK1 signaling pathways, and detailed experimental protocols for its use.

Introduction to PAK1 Signaling

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[2][7] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] PAK1, the most extensively studied member, is involved in a multitude of cellular processes, including:

-

Cytoskeletal Dynamics and Cell Motility: PAK1 regulates the actin cytoskeleton, a crucial process for cell migration and invasion.[2][7]

-

Cell Proliferation and Survival: PAK1 influences several pro-proliferative and anti-apoptotic signaling pathways, such as the MAPK/ERK, PI3K/AKT, and Wnt/β-catenin pathways.[1][3][4]

-

Gene Transcription: PAK1 can translocate to the nucleus and phosphorylate transcription factors, thereby modulating gene expression.[2]

Given its central role in these fundamental cellular processes, aberrant PAK1 activity is frequently associated with cancer progression, metastasis, and therapeutic resistance.[3][4]

This compound: A Potent and Selective Allosteric Inhibitor

This compound is a first-in-class, potent, and selective allosteric inhibitor of PAK1.[1][5][6] Unlike ATP-competitive inhibitors, this compound binds to a pocket formed in the "DFG-out" conformation of PAK1, outside the highly conserved ATP-binding site.[1][8] This allosteric mechanism of action confers exceptional selectivity for PAK1 over other kinases, including the closely related PAK2.[1][3][8]

Mechanism of Action

This compound functions by locking the kinase in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1] This inhibition is ATP-competitive, likely due to an indirect competition where the binding of the allosteric inhibitor is incompatible with ATP binding.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [1][5][6][9] |

| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [1][9] |

| PAK1 | DiscoverX Kinome Scan | Kd | 7 | [1] |

| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [1] |

| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [1] |

| PAK2 | DiscoverX Kinome Scan | Kd | 400 | [6][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (µM) | Conditions | Reference |

| Su86.86 | Proliferation | IC50 | 2 | 5-day treatment | [1] |

| Su86.86 (PAK2 shRNA) | Proliferation | IC50 | 0.21 | - | [1] |

| Su86.86 | MEK1 S289 Phosphorylation | IC50 | 0.21 | PAK2 downregulated | [1] |

| MCF7 | Proliferation | EC50 | 11.8 | 96-hour treatment | [8] |

| OVCAR3 | Proliferation | EC50 | 8.9 | 96-hour treatment | [8] |

Experimental Methodologies

In Vitro Kinase Inhibition Assay (Caliper Assay)

This assay measures the inhibition of PAK1 kinase activity by quantifying the phosphorylation of a peptide substrate.

-

Assay Principle: A microfluidic mobility shift assay is used to separate the phosphorylated product from the non-phosphorylated substrate.

-

Protocol:

-

Prepare 384-well microtiter plates with 50 nL of this compound solution in 90% DMSO at various concentrations (typically an 8-point dose response).[6][10]

-

Add 4.5 µL of the enzyme solution (recombinant PAK1) to each well.

-

Pre-incubate the plate at 30°C for 60 minutes.[6]

-

Add 4.5 µL of the peptide substrate/ATP solution to initiate the kinase reaction.

-

Incubate at 30°C for 60 minutes.[6]

-

Terminate the reaction by adding 16 µL of stop solution.[6]

-

Transfer the plates to a Caliper LC3000 workstation for reading and analysis.[6]

-

Calculate IC50 values from the percent inhibition at different compound concentrations using non-linear regression analysis.[6]

-

Kinase Selectivity Profiling (DiscoverX KINOMEscan™)

This assay measures the binding affinity of this compound to a large panel of kinases.

-

Assay Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) readout.

-

Protocol:

-

This compound is screened at a concentration of 10 µM against a panel of 442 kinases.[1]

-

The results are reported as percent of control, where a lower percentage indicates stronger binding.

-

The dissociation constant (Kd) can be determined from dose-response curves.

-

Cellular Target Engagement and Proliferation Assays

These assays assess the effect of this compound on PAK1 activity and cell viability in a cellular context.

-

Cell Line: The pancreatic ductal carcinoma cell line Su86.86, which expresses high levels of PAK1 and PAK2, is commonly used.[1]

-

Target Engagement (PAK1 Autophosphorylation):

-

Culture Su86.86 cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Lyse the cells and perform Western blotting using antibodies specific for phosphorylated PAK1 (S144) and total PAK1.

-

Quantify the band intensities to determine the inhibition of PAK1 autophosphorylation.

-

-

Downstream Target Inhibition (MEK1 Phosphorylation):

-

Follow a similar protocol as for target engagement, but use antibodies specific for phosphorylated MEK1 (S289) and total MEK1.

-

-

Cell Proliferation Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for an extended period (e.g., 96 hours or 5 days).[1][8]

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate EC50/IC50 values from the dose-response curves.

-

This compound in PAK1 Signaling Pathways

This compound is a valuable tool for elucidating the role of PAK1 in various signaling cascades.

Upstream Activation of PAK1

PAK1 is activated by the Rho GTPases Rac1 and Cdc42, which are in turn activated by upstream signals from receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and integrins.[1][7][11]

Caption: Upstream activation of PAK1 and the inhibitory action of this compound.

Downstream MAPK/ERK Pathway

PAK1 can directly phosphorylate and activate MEK1, a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation.[1][4] this compound has been shown to inhibit the phosphorylation of MEK1 at Ser289.[1][6]

Caption: Inhibition of the PAK1-MEK-ERK signaling pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the efficacy of this compound involves a combination of in vitro and cell-based assays.

Caption: A standard experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is an invaluable tool for the study of PAK1 signaling. Its high potency and selectivity make it superior to many other PAK inhibitors for dissecting the specific roles of PAK1 in complex biological systems. While this compound itself has limitations for in vivo studies due to its poor stability in rat liver microsomes, it has served as a critical chemical probe and a scaffold for the development of next-generation PAK1-targeted therapeutics, such as proteolysis-targeting chimeras (PROTACs).[6][8][10][12] Future research will likely focus on leveraging the insights gained from this compound to develop clinically viable PAK1 inhibitors for the treatment of cancer and other diseases where PAK1 signaling is dysregulated.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 10. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 11. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

NVS-PAK1-1: A Deep Dive into the Discovery and Initial Characterization of a Selective Allosteric PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and discovery of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). The document details the quantitative biochemical and cellular data, outlines the key experimental methodologies employed in its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Discovery and Mechanism of Action

This compound was identified through a fragment-based screening approach as a specific, allosteric inhibitor of PAK1.[1] This compound exhibits a high degree of selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2][3] Its unique allosteric binding mechanism, targeting a pocket formed in the DFG-out conformation of the kinase, is distinct from traditional ATP-competitive inhibitors and is thought to contribute to its remarkable selectivity.[4][5] Structural studies have suggested that this specificity arises from a steric clash with a key residue in PAK2 (Leu301) that is not present in the corresponding position in PAK1 (Asn322).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Target | Value | Assay | Reference |

| IC50 | PAK1 (dephosphorylated) | 5 nM | Caliper Assay | [2][4][6] |

| IC50 | PAK1 (phosphorylated) | 6 nM | Caliper Assay | [4] |

| IC50 | PAK2 (dephosphorylated) | 270 nM | Caliper Assay | [4] |

| IC50 | PAK2 (phosphorylated) | 720 nM | Caliper Assay | [4] |

| Kd | PAK1 | 7 nM | Biochemical Assay | [1][2][3] |

| Kd | PAK2 | 400 nM | Biochemical Assay | [1][2] |

| Cell Proliferation IC50 | Su86.86 | > 2 µM | Proliferation Assay | [1][2] |

| Cell Proliferation IC50 | Su86.86 (with PAK2 shRNA) | 0.21 µM | Proliferation Assay | [1] |

| MEK1 Ser289 Phosphorylation Inhibition | Cellular | 6-20 µM | Western Blot | [1][2] |

| Rat Liver Microsome Stability (t1/2) | - | 3.5 min | Microsomal Stability Assay | [1][2] |

Key Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper Assay)

The inhibitory activity of this compound against PAK1 and PAK2 was quantified using a microfluidic mobility shift assay on a Caliper platform.[1][2]

-

Plate Preparation : 50 nL of this compound in 90% DMSO was dispensed into 384-well microtiter plates using an 8-point dose-response format.

-

Enzyme Addition : 4.5 µL of the respective kinase solution (PAK1 or PAK2) was added to each well.

-

Pre-incubation : The enzyme-compound mixture was pre-incubated for 60 minutes at 30°C.

-

Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP was added to initiate the kinase reaction.

-

Incubation : The reaction was allowed to proceed for 60 minutes at 30°C.

-

Reaction Termination : The reaction was stopped by the addition of 16 µL of a stop solution.

-

Data Acquisition : The plates were read on a Caliper LC3000 workstation, which measures the formation of the phosphorylated product via a microfluidic mobility shift.

-

Data Analysis : IC50 values were determined from the percent inhibition at various compound concentrations using non-linear regression analysis.[1][2]

Cellular Proliferation Assay

The effect of this compound on cell growth was assessed in the Su86.86 pancreatic cancer cell line.

-

Cell Seeding : Su86.86 cells were seeded in multi-well plates. In some experiments, cells were treated with shRNA targeting PAK2 to assess the specific effect of PAK1 inhibition.[1]

-

Compound Treatment : Cells were treated with various concentrations of this compound.

-

Incubation : Cells were incubated for a defined period (e.g., 5 days).[4]

-

Viability Assessment : Cell proliferation was measured using a standard method such as an MTT assay.

-

Data Analysis : IC50 values were calculated to determine the concentration of this compound required to inhibit cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

The following diagram illustrates the central role of PAK1 in intracellular signaling cascades, which are initiated by various upstream signals and lead to a range of cellular responses.

Caption: Overview of the PAK1 signaling cascade.

This compound Discovery and Characterization Workflow

The logical flow from initial screening to the detailed characterization of this compound is depicted below.

Caption: Discovery workflow for this compound.

References

- 1. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

NVS-PAK1-1: A Technical Guide on its Effects on Downstream Targets of p21-Activated Kinase 1 (PAK1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as critical signaling nodes downstream of Rho GTPases, primarily Rac1 and Cdc42.[1][2] Group I PAKs, particularly PAK1, are implicated in a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3] Their dysregulation is frequently associated with various human cancers, making them an attractive target for therapeutic intervention.[4][5] NVS-PAK1-1 is a potent and exquisitely selective, allosteric inhibitor of PAK1.[3][6][7] This document provides a comprehensive technical overview of this compound's mechanism of action and its documented effects on the downstream signaling targets of PAK1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound Mechanism of Action and Selectivity

This compound is an allosteric inhibitor that binds to a pocket formed in the DFG-out conformation of the PAK1 kinase domain.[3][8] This binding is thought to be indirectly ATP-competitive, as the conformation stabilized by this compound is incompatible with ATP binding.[3] A key feature of this compound is its remarkable selectivity for PAK1. It is significantly more potent against PAK1 compared to the closest family member, PAK2, and demonstrates exceptional selectivity across the broader human kinome.[3][4][9]

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified in various biochemical assays, highlighting its potency and selectivity.

| Target | Assay Type | Condition | IC50 / Kd | Selectivity (vs. PAK1) | Reference |

| PAK1 | Caliper Assay | Dephosphorylated | 5 nM | - | [3][6][7] |

| PAK1 | Caliper Assay | Phosphorylated | 6 nM | - | [3] |

| PAK1 | KINOMEscan | Binding Assay | 7 nM (Kd) | - | [3][6][9][10] |

| PAK2 | Caliper Assay | Dephosphorylated | 270 nM | >54-fold | [3] |

| PAK2 | Caliper Assay | Phosphorylated | 720 nM | >100-fold | [3] |

| PAK2 | KINOMEscan | Binding Assay | 400 nM (Kd) | ~57-fold | [6][9][10][11] |

| 442 Kinases | KINOMEscan | Binding Assay (at 10 µM) | Exquisitely Selective (S10=0.003) | High | [3] |

Effect on Downstream Signaling Pathways

PAK1 acts as a central node in multiple signaling pathways.[12] Its inhibition by this compound leads to the modulation of several key downstream effectors, most notably within the MAPK/ERK cascade.

Inhibition of MEK1 Phosphorylation

A primary and direct downstream substrate of Group A PAKs is MEK1 (also known as MAP2K1).[3][13] PAK1 phosphorylates MEK1 at Serine 298 (S298), a key step in the activation of the downstream ERK pathway.[8][13]

-

Treatment with this compound has been shown to inhibit the phosphorylation of MEK1 at this site.[8][13]

-

In cellular assays, this compound at concentrations of 6-20 µM effectively inhibits the phosphorylation of the downstream substrate MEK1 at Ser289.[6][9][10][11]

-

In OVCAR3 and MCF7 cells, a degrader form of this compound (BJG-05-039) at a low 10 nM dose significantly inhibited MEK S298 phosphorylation, whereas an equivalent dose of the parental this compound had no visible effect, highlighting the impact of sustained target suppression.[8][13]

Modulation of the ERK1/2 Pathway

As a direct consequence of inhibiting MEK1 activity, this compound consequently affects the phosphorylation and activation of ERK1/2. The RAF-MEK-ERK cascade is crucial for regulating cell proliferation.[14]

-

PAK1 can facilitate ERK signaling by acting as a scaffold, potentially recruiting Raf, MEK, and ERK to adhesion complexes.[15]

-

Studies have demonstrated that PAK1 can promote MEK and ERK phosphorylation in both kinase-dependent and kinase-independent manners.[14]

-

Inhibition of MEK phosphorylation by this compound is expected to lead to a reduction in ERK1/2 phosphorylation at Thr202/Tyr204, thereby attenuating downstream signaling.[14] In experiments using a degrader derived from this compound, inhibition of MEK phosphorylation was directly correlated with a reduction in ERK phosphorylation.[8][13]

The core signaling cascade from PAK1 to ERK1/2 that is disrupted by this compound is illustrated below.

Cellular Effects of this compound

The inhibition of downstream signaling by this compound translates into measurable effects on cellular phenotypes, primarily a reduction in cell proliferation.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those dependent on PAK1 signaling.

| Cell Line | Cell Type | Assay Duration | IC50 | Notes | Reference |

| Su86.86 | Pancreatic Ductal Carcinoma | 5 days | 2 µM | Inhibition of both PAK1 and partial inhibition of PAK2. | [3] |

| Su86.86 (shPAK2) | Pancreatic Ductal Carcinoma | - | 0.21 µM | Increased sensitivity when PAK2 is knocked down. | [3][6][10] |

| MS02 | Murine Schwannoma | 72 hours | 4.7 µM | Merlin-deficient cell line. | [4][16] |

| HEI-193 | Human Schwannoma | 72 hours | 6.2 µM | Merlin-deficient cell line. | [4][16] |

| MCF7 | Breast Cancer | 96 hours | 11.9 µM | - | [13] |

| OVCAR3 | Ovarian Cancer | 96 hours | 3.68 µM | - | [13] |

The effect appears to be largely cytostatic rather than cytotoxic, slowing cell expansion without inducing significant cell death.[4]

Key Experimental Protocols

The characterization of this compound and its effects relies on standardized biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

In Vitro Kinase Inhibition (Caliper Assay)

This assay measures the direct inhibitory effect of a compound on kinase activity by quantifying the phosphorylation of a peptide substrate.

Principle: A microfluidic mobility shift assay separates the phosphorylated product from the non-phosphorylated substrate based on differences in charge, allowing for precise quantification of kinase activity.

Protocol:

-

Compound Plating: Using a 384-well microtiter plate, add 50 nL of this compound solution (typically in an 8-point dose response in 90% DMSO) to the appropriate wells.[6][10]

-

Enzyme Addition: Add 4.5 µL of recombinant PAK1 enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 30°C for 60 minutes to allow the compound to bind to the enzyme.[6]

-

Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[6]

-

Reaction Termination: Add 16 µL of stop solution to each well to terminate the reaction.[6]

-

Data Acquisition: Transfer the plate to a Caliper LabChip® workstation for reading. The instrument measures the amount of phosphorylated product formed.[6]

-

Data Analysis: Calculate percent inhibition values for each compound concentration. Determine IC50 values using non-linear regression analysis.[6]

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify changes in the phosphorylation state of specific proteins (e.g., MEK1, ERK1/2) in cells following treatment with an inhibitor.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

Protocol:

-

Cell Treatment: Culture cells (e.g., MCF7, OVCAR3) to desired confluency and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).[8]

-

Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target phosphoprotein (e.g., anti-phospho-MEK1 S298) overnight at 4°C.[8]

-

Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imager.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total MEK1) to confirm equal loading.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of a compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 or 96 hours).[4][13]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percent inhibition of proliferation. Calculate the IC50 value using a non-linear regression curve fit.[4][16]

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PAK1. Its mechanism of action translates to the effective inhibition of downstream signaling, most clearly demonstrated by the reduced phosphorylation of the direct substrate MEK1. This targeted disruption of the PAK1-MEK-ERK signaling axis results in a potent, primarily cytostatic, anti-proliferative effect in PAK1-dependent cancer cell lines. The data and protocols presented in this guide underscore the utility of this compound as a valuable chemical probe for elucidating the complex roles of PAK1 signaling in both normal physiology and disease, and as a foundational tool for the development of targeted cancer therapeutics.

References

- 1. PAK1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 11. This compound | PAK | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. p21-Activated Kinase 1 (PAK1) Can Promote ERK Activation in a Kinase-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adhesion stimulates direct PAK1/ERK2 association and leads to ERK-dependent PAK1 Thr212 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Potency and Precision of NVS-PAK1-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biochemical properties of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, binding affinity, selectivity, and its impact on cellular signaling pathways. All quantitative data is presented in structured tables for straightforward comparison, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biochemical profile.

Core Biochemical Properties of this compound

This compound is a chemical probe that functions as a highly potent and selective allosteric inhibitor of PAK1.[1][2][3] Its mechanism of action is distinct from ATP-competitive inhibitors, as it binds to a pocket formed in the DFG-out conformation of the kinase, beneath the αC helix.[4][5] This allosteric binding mode is thought to contribute to its remarkable selectivity.[3][4]

Quantitative Analysis of Potency and Selectivity

The inhibitory activity and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize these key quantitative metrics.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 5 nM | PAK1 dephosphorylated | [2] |

| 6 nM | PAK1 phosphorylated | [6][7] | |

| 270 nM | PAK2 dephosphorylated | [7] | |

| 720 nM | PAK2 phosphorylated | [7] | |

| Kd | 7 nM | PAK1 | [1][3][8][9] |

| 400 nM | PAK2 | [1][3][8][9] |

Table 1: In vitro potency and binding affinity of this compound against PAK isoforms.

| Parameter | Value | Cell Line | Reference |

| IC50 (Proliferation) | 2 µM | Su86.86 | [1][7] |

| 4.7 µM | Murine schwannoma (MS02) | [10] | |

| 6.2 µM | Human schwannoma (HEI-193) | [10] | |

| IC50 (MEK S289 Phosphorylation) | 0.21 µM | Su86.86 (PAK2 downregulated) | [7] |

Table 2: Cellular activity of this compound.

This compound demonstrates exceptional selectivity for PAK1 over other kinases. A screening against 442 kinases revealed a high degree of selectivity.[6][7] The compound is more than 50-fold more active against PAK1 than PAK2.[6]

Impact on Cellular Signaling Pathways

PAK1 is a key signaling node that integrates signals from Rho family GTPases, such as CDC42 and RAC1, to regulate a multitude of cellular processes including cytoskeleton dynamics, cell proliferation, and survival.[7] this compound, by inhibiting PAK1, modulates these downstream signaling events. One of the well-characterized downstream effects is the inhibition of MEK1 phosphorylation at Ser289.[1][3][7]

Experimental Protocols

The biochemical characterization of this compound involves several key experimental procedures. Detailed methodologies for these assays are provided below.

In Vitro Kinase Inhibition Assay (Caliper Assay)

This assay is utilized to measure the direct inhibitory effect of this compound on the kinase activity of PAK1 and other kinases.

-

Assay Preparation : The assay is conducted in 384-well microtiter plates.

-

Compound Addition : 50 nL of this compound solution in 90% DMSO is added to each well. An 8-point dose response is typically performed.

-

Enzyme Incubation : 4.5 µL of the kinase solution (e.g., recombinant PAK1) is added to each well. The plate is then pre-incubated at 30°C for 60 minutes.

-

Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.

-

Reaction Incubation : The reaction is allowed to proceed for 60 minutes at 30°C.

-

Reaction Termination : The reaction is stopped by the addition of 16 µL of a stop solution.

-

Data Acquisition : The plates are read on a Caliper LC3000 workstation, which measures product formation via a microfluidic mobility shift assay.

-

Data Analysis : IC50 values are determined from the percent inhibition at different compound concentrations using non-linear regression analysis.[1][3]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding : Cells (e.g., Su86.86, MS02, HEI-193) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The cells are incubated for a specified period, typically 72 hours.[10]

-

Viability Assessment : Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The luminescence signal is read using a plate reader. The IC50 values for cell proliferation are calculated by fitting the dose-response data to a non-linear regression model.[10]

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PAK1 with well-defined biochemical properties. Its distinct mechanism of action and high selectivity make it a valuable tool for studying the biological functions of PAK1 and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PAK1 inhibitor | CAS 1783816-74-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

NVS-PAK1-1: A Comprehensive Technical Profile of a Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NVS-PAK1-1, a potent and allosteric inhibitor of p21-activated kinase 1 (PAK1). This document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in oncology, neuroscience, and other fields where PAK1 signaling is a critical therapeutic target.

Selectivity Profile of this compound Against PAK Isoforms

This compound has demonstrated exceptional selectivity for PAK1 over other PAK isoforms and the broader human kinome.[1] This specificity is attributed to its unique allosteric binding mode, targeting a pocket distinct from the highly conserved ATP-binding site.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various PAK isoforms has been determined through rigorous biochemical assays. The following table summarizes the key quantitative data, highlighting the significant selectivity for PAK1.

| Isoform | Assay Type | Parameter | Value (nM) | Selectivity (Fold vs. PAK1) |

| PAK1 | Caliper Assay | IC50 (dephosphorylated) | 5 | 1 |

| Caliper Assay | IC50 (phosphorylated) | 6 | 1.2 | |

| DiscoverX KINOMEscan | Kd | 7 | 1 | |

| PAK2 | Caliper Assay | IC50 (dephosphorylated) | 270 | 54 |

| Caliper Assay | IC50 (phosphorylated) | 720 | 144 | |

| DiscoverX KINOMEscan | Kd | 400 | ~57 | |

| PAK3 | Not Reported | - | - | - |

| PAK4 | Not Reported | - | - | - |

| PAK5 | Not Reported | - | - | - |

| PAK6 | Not Reported | - | - | - |

Data compiled from multiple sources.[1][4][5][6]

A kinome scan of 442 kinases at a concentration of 10 µM revealed that this compound is exquisitely selective for PAK1.[4]

Experimental Protocols

The determination of the selectivity profile of this compound involved several key experimental methodologies, primarily focused on quantifying its binding affinity and inhibitory activity against purified kinases.

Biochemical Kinase Inhibition Assays

1. Caliper Assay (for IC50 Determination)

This assay measures the enzymatic activity of PAK kinases by quantifying the phosphorylation of a substrate peptide.

-

Platform: Caliper Life Sciences LabChip® 3000

-

Assay Plate: 384-well microtiter plates.[1]

-

Compound Preparation: this compound was prepared in an 8-point dose-response format.[1]

-

Reaction Steps:

-

50 nL of the compound solution (in 90% DMSO) was dispensed into the assay plate.[1]

-

4.5 µL of the enzyme solution (recombinant PAK1 or PAK2) was added to each well.[1]

-

The plate was pre-incubated for 60 minutes at 30°C.[1]

-

4.5 µL of a solution containing the peptide substrate and ATP was added to initiate the reaction.[1]

-

The reaction was allowed to proceed for 60 minutes at 30°C.[1]

-

The reaction was terminated by the addition of 16 µL of a stop solution.[1]

-

-

Data Analysis: The amount of phosphorylated versus unphosphorylated substrate was measured, and IC50 values were calculated from the percent inhibition at different compound concentrations using non-linear regression analysis.[4]

2. Z'-LYTE™ Kinase Assay (for IC50 Determination)

This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity.

-

Principle: The assay measures the phosphorylation of a FRET peptide substrate labeled with Coumarin and Fluorescein.

-

Reaction Mixture (10 µL total volume):

-

50 mM HEPES (pH 7.5)

-

0.01% Brij-35

-

10 mM MgCl2

-

1 mM EGTA

-

2 µM FRET peptide substrate

-

Recombinant human PAK1 (kinase domain) or PAK2 (full length)

-

-

Procedure:

-

Detection: The change in FRET signal upon substrate phosphorylation was measured to determine the kinase activity and inhibition.

Kinase Binding Assay

DiscoverX KINOMEscan™ (for Kd Determination)

This is a competition binding assay used to quantify the binding affinity of a compound to a large panel of kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.

-

Procedure: this compound was tested at various concentrations to generate a dose-response curve.

-

Data Analysis: The binding constant (Kd) was calculated from the dose-response curves using the Hill equation.[4] This platform was also used to assess the broad selectivity of this compound against a panel of 442 kinases.[4]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.

Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.

Caption: Workflow for the Caliper Biochemical Kinase Assay.

References

exploring the therapeutic potential of NVS-PAK1-1

An In-Depth Technical Guide to the Therapeutic Potential of NVS-PAK1-1

Introduction

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that has garnered significant attention as a potential therapeutic target in oncology and neurology.[1] As a key node in numerous signaling pathways, PAK1 is implicated in cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Its dysregulation is frequently observed in various cancers and has been linked to poor prognosis.[1][3] this compound is a first-in-class, potent, and highly selective allosteric inhibitor of PAK1, developed as a chemical probe to investigate the therapeutic hypothesis of PAK1 inhibition.[2][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and its potential as a therapeutic agent and a scaffold for future drug development.

Mechanism of Action

This compound functions as a highly selective, allosteric inhibitor of PAK1.[2][4][6] It binds to a novel allosteric site adjacent to the ATP-binding pocket, a mechanism distinct from traditional ATP-competitive kinase inhibitors.[1] This binding induces a DFG-out conformation, which indirectly competes with ATP binding.[2] This allosteric mechanism is the basis for its exceptional selectivity for PAK1 over other kinases, including the closely related PAK2 isoform.[1][5] this compound demonstrates approximately 50- to 100-fold greater selectivity for PAK1 compared to PAK2.[3][5][7]

The inhibitor effectively blocks the autophosphorylation of PAK1 at key sites like Serine 144 (S144), a critical step for its activation.[2] While highly potent in biochemical assays, higher concentrations are required to inhibit downstream signaling and cellular proliferation, which may be due to functional redundancy with other PAK isoforms.[1][2]

PAK1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PAK1 signaling cascade and the point of intervention for this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Metric | Value | Reference |

| PAK1 (dephosphorylated) | Caliper Assay | IC50 | 5 nM | [2][4][6] |

| PAK1 (phosphorylated) | Caliper Assay | IC50 | 6 nM | [2] |

| PAK1 | KINOMEscan™ | Kd | 7 nM | [2][4] |

| PAK2 | KINOMEscan™ | Kd | 400 nM | [4] |

| Kinome Selectivity | KINOMEscan™ (442 kinases @ 10 µM) | S10 Score | 0.003 | [2] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Metric | Value | Notes | Reference |

| Su86.86 | PAK1 Autophosphorylation (S144) | Inhibition Conc. | 0.25 µM | Pancreatic duct carcinoma | [2] |

| Su86.86 (shPAK2) | MEK Phosphorylation (S289) | IC50 | 0.21 µM | PAK2 downregulated | [2] |

| Su86.86 | Cell Proliferation (5 days) | IC50 | 2 µM | - | [2] |

| MS02 | Cell Proliferation (72 hrs) | IC50 | 4.7 µM | Merlin-deficient schwannoma | [7] |

| HEI-193 | Cell Proliferation (72 hrs) | IC50 | 6.2 µM | Human schwannoma | [7] |

| MCF7 | Cell Proliferation (96 hrs) | EC50 | 11.8 µM | PAK1-dependent breast cancer | [8] |

| OVCAR3 | Cell Proliferation (96 hrs) | EC50 | 8.9 µM | PAK1-dependent ovarian cancer | [8] |

Table 3: In Vivo Antitumor Efficacy (Combination Therapy)

| Model | Treatment | Metric | Result | Reference |

| 4T1 Orthotopic Mouse Model | Doxorubicin + this compound | Avg. Tumor Volume (Day 15) | 53.55 mm³ | [3] |

| 4T1 Orthotopic Mouse Model | Paclitaxel + this compound | Avg. Tumor Volume (Day 15) | 67.14 mm³ | [3] |

| 4T1 Orthotopic Mouse Model | Methotrexate + this compound | Avg. Tumor Volume (Day 15) | 70.4 mm³ | [3] |

| 4T1 Orthotopic Mouse Model | Vehicle Control | Avg. Tumor Volume (Day 15) | 574.42 mm³ | [3] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Kinase Assay (Mobility Shift)

This assay quantifies the enzymatic activity of PAK1 and the inhibitory effect of this compound.

-

Principle: A microfluidic mobility shift assay measures the conversion of a fluorescent peptide substrate to its phosphorylated product. The change in charge results in a different electrophoretic mobility, which is detected and quantified.

-

Protocol:

-

Prepare a reaction mixture containing recombinant PAK1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction wells.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Terminate the reaction.

-

Transfer the plate to a Caliper LC3000 workstation.

-

The instrument applies a voltage, separating the substrate and phosphorylated product.

-

Quantify the amount of product formed to determine the percent inhibition at different compound concentrations.

-

Calculate IC50 values using non-linear regression analysis.[4]

-

Cellular Autophosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit PAK1 activity within a cellular context.

-

Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins (e.g., PAK1 at S144) in cell lysates, indicating kinase activity.

-

Protocol:

-

Culture cells (e.g., Su86.86, BT549) to a suitable confluency.

-

Treat cells with varying concentrations of this compound (or in combination with other drugs) for a specified time (e.g., 2 hours).[7]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine protein concentration in the lysates using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., p-PAK1 S144).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the blot with an antibody for total PAK1 and a loading control (e.g., GAPDH, β-actin) to normalize the results.[3]

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-